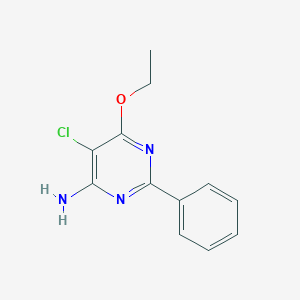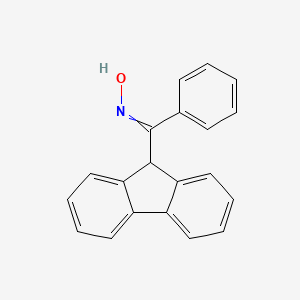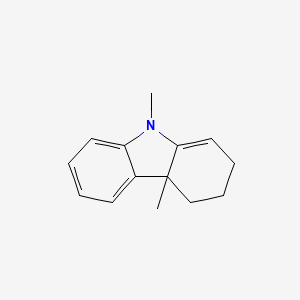![molecular formula C21H28N2O3 B14004644 8-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}-8-azaspiro[4.5]decane-7,9-dione CAS No. 71471-54-0](/img/structure/B14004644.png)
8-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}-8-azaspiro[4.5]decane-7,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione is a complex organic compound with the molecular formula C21H28N2O3 and a molecular weight of 356.459 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a piperidine ring and a phenyl group substituted with a hydroxy group and a piperidylmethyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Spirocyclic Formation: The spirocyclic structure is formed by reacting the piperidine derivative with a suitable spirocyclic precursor under controlled temperature and pressure conditions.
Substitution Reactions: The phenyl group is introduced through a substitution reaction, where a halogenated phenyl compound reacts with the spirocyclic intermediate in the presence of a base.
Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, typically using a hydroxylating agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the spirocyclic structure can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Sodium hydroxide, potassium carbonate
Solvents: Methanol, ethanol, dichloromethane
Major Products
Oxidation Products: Carbonyl derivatives
Reduction Products: Alcohol derivatives
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, leading to alterations in metabolic pathways.
Gene Expression Modulation: It may influence the expression of specific genes, resulting in changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **1,3,8-triazaspiro[4.5]decane
Properties
CAS No. |
71471-54-0 |
|---|---|
Molecular Formula |
C21H28N2O3 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
8-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C21H28N2O3/c24-18-7-6-17(12-16(18)15-22-10-4-1-5-11-22)23-19(25)13-21(14-20(23)26)8-2-3-9-21/h6-7,12,24H,1-5,8-11,13-15H2 |
InChI Key |
KPWNMBAUWPHBDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)N3C(=O)CC4(CCCC4)CC3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


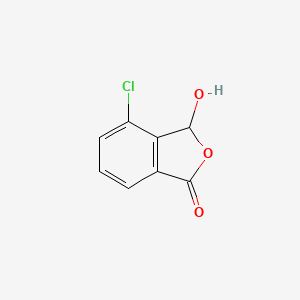

![Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]-](/img/structure/B14004571.png)
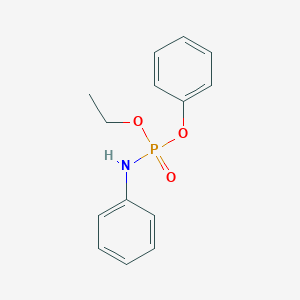
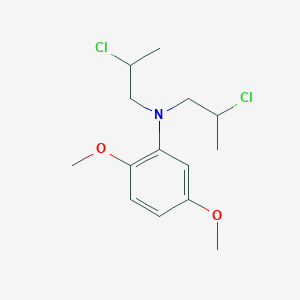
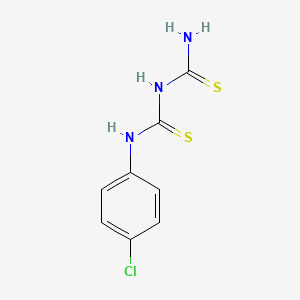

![(3Z)-3-[(3-Nitrophenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14004594.png)
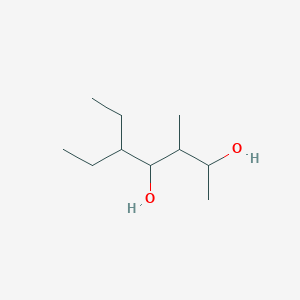
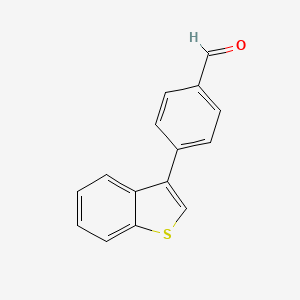
![3-Tert-butyl-5-[(4-chlorophenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14004619.png)
